Methyl hesperidine, AldrichCPR

説明

Methyl hesperidine, also known as hesperidin methyl chalcone, is a flavonoid glycoside derived from citrus fruits. It is a methylated derivative of hesperidin, which is found abundantly in the peel of citrus species such as oranges, lemons, and tangerines. This compound is known for its enhanced solubility and bioavailability compared to its parent compound, hesperidin .

準備方法

Synthetic Routes and Reaction Conditions: Methyl hesperidine can be synthesized through the methylation of hesperidin. The process involves the reaction of hesperidin with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or methanol under reflux conditions .

Industrial Production Methods: Industrial production of methyl hesperidine involves the extraction of hesperidin from citrus peels followed by its methylation. The extraction process can be carried out using conventional methods like maceration and Soxhlet extraction or non-conventional techniques such as ultrasound-assisted extraction and supercritical fluid extraction . The extracted hesperidin is then subjected to methylation using the aforementioned synthetic routes.

化学反応の分析

Types of Reactions: Methyl hesperidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hesperetin methyl chalcone.

Reduction: Reduction reactions can convert it back to hesperidin.

Substitution: It can undergo nucleophilic substitution reactions due to the presence of hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are commonly used.

Major Products:

Oxidation: Hesperetin methyl chalcone.

Reduction: Hesperidin.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmacological Applications

Methyl hesperidine has been studied for its various pharmacological properties, including:

- Anti-inflammatory Effects : HMC exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing oxidative stress. In animal models, it has shown efficacy in mitigating inflammation caused by titanium dioxide (TiO2) exposure, a common irritant in prosthetic materials .

- Vasoprotective Properties : Research indicates that HMC can enhance vascular function by modulating adhesion molecules in the endothelium, which is crucial for maintaining vascular health . Clinical trials have demonstrated its effectiveness in treating chronic venous insufficiency and hemorrhoids, highlighting its role in vascular dysfunction management .

- Antioxidant Activity : Methyl hesperidine acts as an antioxidant, reducing lipid peroxidation and restoring antioxidant defenses. It has been shown to upregulate protective cytokines like IL-10 while downregulating harmful cytokines such as IL-6 and IFN-γ .

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of methyl hesperidine:

- Subchronic Toxicity : A study involving B6C3F1 mice indicated that dietary administration of methyl hesperidine at levels up to 5% did not result in significant adverse effects on body weight, organ weights, or hematological parameters over 13 weeks .

- Carcinogenicity Assessment : Further investigations into the carcinogenic potential of methyl hesperidine revealed no significant evidence of cancerous effects at tested doses . These findings support its safety for potential therapeutic use.

Mechanistic Insights

The mechanisms underlying the biological activities of methyl hesperidine have been explored extensively:

- Cytokine Modulation : HMC has been shown to modulate key signaling pathways involved in inflammation. It inhibits NFκB, a major transcription factor that regulates inflammatory responses, while promoting Nrf2 signaling, which enhances the expression of detoxification enzymes .

- Gene Expression Regulation : Studies indicate that HMC influences gene expression related to oxidative stress and inflammation. For instance, it reduces the expression of gp91phox, a component of NADPH oxidase responsible for superoxide production, thereby decreasing oxidative stress in tissues .

Clinical Applications

Recent clinical studies have underscored the therapeutic potential of methyl hesperidine:

- Chronic Venous Disorder Treatment : A multicentric trial demonstrated improvements in quality of life among patients with chronic venous disorders when treated with a combination of HMC and ascorbic acid .

- Arthritis Management : In models of arthritis induced by TiO2, HMC significantly reduced both evoked and non-evoked nociceptive behaviors, suggesting its potential as an analgesic agent .

Data Table: Summary of Key Findings

作用機序

Methyl hesperidine exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Cardioprotective Effects: It modulates lipid metabolism and reduces oxidative stress in cardiovascular tissues.

類似化合物との比較

Hesperidin: The parent compound with lower solubility and bioavailability.

Hesperetin: An aglycone form of hesperidin with similar bioactivities.

Naringin: Another citrus flavonoid with comparable antioxidant and anti-inflammatory properties.

Uniqueness: Methyl hesperidine stands out due to its enhanced solubility and bioavailability, making it more effective in delivering its bioactive properties compared to its parent compound, hesperidin .

生物活性

Methyl hesperidine, a modified form of the flavonoid hesperidin, is recognized for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.

Chemical Structure and Properties

Methyl hesperidine is derived from hesperidin, which is a flavonoid glycoside predominantly found in citrus fruits. The chemical structure can be summarized as follows:

- Chemical Formula : C29H36O15

- Molecular Weight : 624.58 g/mol

- CAS Number : 520-26-3

Biological Activities

Methyl hesperidine exhibits several biological activities, including:

- Antioxidant Properties : It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage.

- Anti-inflammatory Effects : Methyl hesperidine inhibits pro-inflammatory cytokines and pathways, contributing to its therapeutic potential in inflammatory diseases.

- Neuroprotective Effects : It has been shown to protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative damage .

- Cardiovascular Benefits : The compound improves endothelial function and reduces blood pressure through enhanced nitric oxide bioavailability .

The biological activity of methyl hesperidine can be attributed to several mechanisms:

- Inhibition of Inflammatory Pathways : It modulates the NF-kB signaling pathway, reducing the expression of inflammatory mediators such as TNF-α and IL-1β .

- Antioxidant Activity : Methyl hesperidine enhances the activity of endogenous antioxidants like superoxide dismutase (SOD) and glutathione peroxidase (GPx), thereby protecting cells from oxidative damage .

- Regulation of Apoptosis : It influences apoptotic pathways by upregulating anti-apoptotic proteins (e.g., Bcl-2) and downregulating pro-apoptotic factors (e.g., Bax) in various cell types .

Table 1: Summary of Biological Activities and Effects

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of methyl hesperidine in a Parkinson's disease model. The results demonstrated that treatment with methyl hesperidine significantly improved motor functions and reduced oxidative stress markers compared to control groups. This suggests that methyl hesperidine may serve as a potential therapeutic agent for neurodegenerative conditions.

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of methyl hesperidine in an LPS-induced mouse model. The compound effectively reduced inflammation markers, demonstrating its potential role in managing inflammatory diseases.

特性

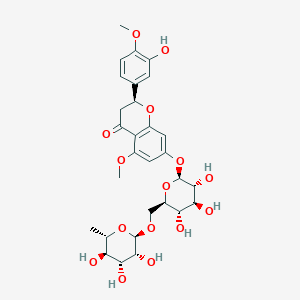

IUPAC Name |

(2S)-2-(3-hydroxy-4-methoxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-18(39-3)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)14(30)6-12/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3/t11-,17-,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLXVXKGRBYXPK-SLRPQMTOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=O)CC(O4)C5=CC(=C(C=C5)OC)O)C(=C3)OC)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=O)C[C@H](O4)C5=CC(=C(C=C5)OC)O)C(=C3)OC)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。